molecular formula C13H16N4O3 B1393015 tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1053656-62-4

tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No. B1393015
M. Wt: 276.29 g/mol
InChI Key: CUTYWJKPPGETHQ-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an oxadiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and a carbamate group (composed of an organic group linked to a carbonyl (C=O) group which is in turn linked to an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and oxadiazole rings, and the introduction of the carbamate group. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and oxadiazole rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the pyridine and oxadiazole rings could make the compound reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. The presence of the pyridine and oxadiazole rings could influence these properties .

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, including derivatives of tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate. These compounds were tested for antitumor activity, showing significant potential in vitro (Maftei et al., 2013)(Maftei et al., 2013).
  • Another study explored the design and synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products, starting from compounds including tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate. These compounds demonstrated varying degrees of in vitro anti-cancer activity (Maftei et al., 2016)(Maftei et al., 2016).

Biological Evaluation

  • Tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate derivatives have been synthesized and characterized for their potential as biological agents. One study focused on evaluating such compounds for antibacterial and anthelmintic activities, finding them to exhibit moderate effectiveness (Sanjeevarayappa et al., 2015)(Sanjeevarayappa et al., 2015).
  • In the field of autoimmune disease research, certain derivatives of tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate were studied as inverse agonists of the RORγt receptor. These studies aim to develop compounds with high potency and good physicochemical profiles for treating autoimmune conditions (Hintermann et al., 2016)(Hintermann et al., 2016).

Optical and Electronic Properties

  • Research into the optical properties of tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate derivatives has been conducted. For instance, studies on Cu(I) complexes with these derivatives have revealed insights into how substituents in the ligand can influence emission wavelengths (Zhang et al., 2010)(Zhang et al., 2010).
  • The compound has also been used in the synthesis and characterization of hole-blocking materials for organic light-emitting diodes (OLEDs). Its utility in improving device performance indicates potential applications in electronic and optoelectronic devices (Wang et al., 2001)(Wang et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

tert-butyl N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-13(2,3)19-12(18)15-8-10-16-11(17-20-10)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTYWJKPPGETHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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